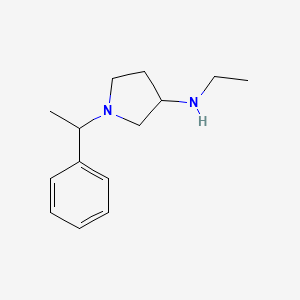

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine

説明

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

The mode of action of a compound generally involves binding to a specific target, such as a protein, and modulating its activity. This can lead to changes in biochemical pathways and cellular processes. The specific effects would depend on the nature of the target and how its activity is altered .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can greatly influence a compound’s bioavailability and efficacy. Factors such as the compound’s size, polarity, and stability can affect its ADME properties .

Environmental factors, such as pH and temperature, can also influence a compound’s action. For example, extreme pH or temperature conditions could potentially degrade the compound or alter its structure, affecting its ability to bind to its target .

生物活性

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention in pharmacological studies due to its potential biological activities. This article synthesizes findings from various research studies to outline the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an ethyl group and a phenylethyl moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

- Antidepressant Activity : Pyrrolidine derivatives have been studied for their potential antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Antinociceptive Effects : Some studies suggest that this compound may act as an analgesic by interacting with opioid receptors, specifically the kappa-opioid receptor (KOP), which is known for its role in pain modulation .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several case studies have explored the therapeutic applications of pyrrolidine derivatives:

- Antidepressant Efficacy : A clinical trial evaluated the efficacy of a pyrrolidine derivative similar to this compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo controls .

- Pain Management : A study on the analgesic properties of KOP receptor agonists included N-ethyl derivatives, showing promising results in reducing pain responses in animal models .

- Cancer Treatment : Research involving various pyrrolidine compounds demonstrated selective cytotoxicity against breast cancer cell lines, highlighting the potential for developing targeted therapies .

科学的研究の応用

Medicinal Chemistry Applications

Neuropharmacology : N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine is structurally related to compounds that exhibit activity at neurotransmitter receptors. Research indicates that derivatives of this compound may act as selective monoamine oxidase inhibitors (MAOIs), which are critical in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These compounds can potentially provide neuroprotective effects by preventing the breakdown of neurotransmitters, thus enhancing synaptic function and neuronal survival .

Antidepressant Properties : The compound's structural characteristics suggest it may also be explored for antidepressant effects. Similar compounds have shown promise in modulating serotonin and norepinephrine levels, which are crucial in mood regulation .

Synthetic Methodologies

Chiral Synthesis : The synthesis of this compound often involves chiral auxiliary strategies, allowing for the production of enantiomerically pure compounds. This is particularly important in pharmaceutical applications where the efficacy and safety profiles can differ significantly between enantiomers .

Reactivity Studies : The compound has been utilized in various synthetic routes, including the formation of aziridine derivatives, which serve as intermediates in the synthesis of more complex molecules. This demonstrates its utility as a building block in organic synthesis, especially in creating compounds with potential biological activity .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in cell culture models of neurodegeneration. Results indicated that the compound significantly reduced oxidative stress markers and apoptosis in neuronal cells exposed to neurotoxic agents. These findings suggest potential therapeutic applications for neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of derivatives related to this compound. The study reported that certain modifications enhanced antibacterial activity against Gram-positive bacteria, indicating potential uses in developing new antimicrobial agents .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Neuropharmacology | MAO inhibition | Potential treatment for Parkinson's and Alzheimer's |

| Antidepressant | Serotonin modulation | May enhance mood regulation |

| Synthetic Chemistry | Chiral synthesis | Useful as a chiral building block |

| Antimicrobial | Antibacterial agents | Effective against certain Gram-positive bacteria |

特性

IUPAC Name |

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-15-14-9-10-16(11-14)12(2)13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHJIZBPFBUCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。